molecular formula C11H12N2O4 B2954739 Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate CAS No. 1797907-41-5

Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate

Cat. No. B2954739
CAS RN: 1797907-41-5
M. Wt: 236.227
InChI Key: UUILBKCVTXAAKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. The presence of the ester could make it susceptible to reactions like hydrolysis or reduction. The nitrile group could undergo reactions like hydrolysis, reduction, or addition reactions .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other substances or biological systems. Without specific context or additional information, it’s difficult to provide a detailed analysis of the mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve exploring its reactivity and interactions with other substances or biological systems .

properties

IUPAC Name

methyl 5-[cyanomethyl(ethyl)carbamoyl]furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-3-13(5-4-12)10(14)9-6-8(7-17-9)11(15)16-2/h6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUILBKCVTXAAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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